4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C11H12O. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-2,3-dihydro-1H-indene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium, CrO in acetic acid.
Reduction: NaBH in methanol or ethanol, LiAlH in ether.
Substitution: Halogenation using halogens (Cl, Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl).
Major Products Formed
Oxidation: 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 4-methyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2,3-dihydro-1H-indene: Lacks the formyl group, making it less reactive in certain chemical reactions.
2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the methyl group, which can influence its reactivity and biological activity.
5-methyl-2,3-dihydro-1H-indene: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness
4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both the methyl and formyl groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2408970-77-2 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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